SLLN-15

Autophagy Breast Cancer Cell Proliferation

SLLN-15 is the definitive chemical probe for researchers investigating autophagy-dependent, AURKA-mediated anti-proliferative mechanisms in TNBC. Unlike rapamycin—which fails to replicate its effects—SLLN-15 triggers cytostatic macroautophagy through targeted AURKA degradation and subsequent AKT-MTOR pathway blockade, confirmed by genetic knockdown of ATG5, ATG7, and BECN1. Orally bioavailable with validated dual anti-tumor and anti-metastatic activity in 4T1 & MDA-MB-231 models. Choose SLLN-15 for unparalleled mechanistic specificity in TNBC autophagy research.

Molecular Formula C19H23N7Se2
Molecular Weight 507.4 g/mol
Cat. No. B15581716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLLN-15
Molecular FormulaC19H23N7Se2
Molecular Weight507.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1
InChIKeyKUGJLOYHZKIOSI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLLN-15: A Seleno-Purine Autophagy Enhancer for TNBC Preclinical Research


SLLN-15 is a seleno-purine based small molecule identified as a potent, orally bioavailable enhancer of cytostatic macroautophagy/autophagy [1]. Its primary mechanism of action involves promoting the degradation of Aurora kinase A (AURKA), which leads to the inhibition of the AKT-MTOR signaling pathway, thereby inducing an autophagy-dependent, anti-proliferative state in triple-negative breast cancer (TNBC) cells [1].

Why SLLN-15 Cannot Be Replaced by Common Autophagy Modulators in TNBC Studies


The biological activity of SLLN-15 is mechanistically distinct from other common autophagy modulators, making simple functional substitution invalid. Its effect is autophagy-dependent, as confirmed by rescue experiments with autophagy inhibitors like 3-methyladenine (3-MA) and siRNA knockdown of ATG5 or ATG7 [1]. Critically, rapamycin, a well-known MTOR inhibitor and autophagy inducer, fails to replicate SLLN-15's anti-proliferative effects in TNBC cells, highlighting that SLLN-15's activity is not simply due to general MTOR pathway inhibition but is tied to its specific AURKA degradation mechanism [1]. This unique mode of action translates to a specific in vivo profile characterized by both anti-tumor and anti-metastatic activity in relevant preclinical models [1].

SLLN-15 Preclinical Data: Quantitative Differentiation from Rapamycin and Autophagy Inhibitors


Dose-Dependent Anti-Proliferative Activity in TNBC Cell Lines

SLLN-15 exhibits dose-dependent anti-proliferative activity in TNBC cell lines MDA-MB-231 and BT-20, as measured by short-term MTT assays and long-term clonogenic formation assays. This is compared to a DMSO vehicle control. [1]

Autophagy Breast Cancer Cell Proliferation

Mechanistic Differentiation: SLLN-15 vs. Rapamycin in TNBC

A direct comparative study demonstrates that the anti-proliferative effect of SLLN-15 is not duplicated by rapamycin, a canonical MTOR inhibitor. Rapamycin failed to induce a comparable effect in TNBC cells, indicating that SLLN-15 operates through a distinct, rapamycin-insensitive mechanism involving AURKA degradation. [1]

Autophagy MTOR Pathway TNBC

Validation of Autophagy-Dependent Cytostatic Effect via Genetic Knockdown

The anti-proliferative activity of SLLN-15 is directly dependent on autophagy. Knockdown of key autophagy genes (BECN1, ATG5, ATG7) via siRNA significantly protected TNBC cells from SLLN-15-induced inhibition of cell viability. [1]

Autophagy Genetic Knockdown TNBC

In Vivo Efficacy: Oral SLLN-15 Suppresses Tumor Growth and Metastasis in TNBC Models

In vivo, oral administration of SLLN-15 at 30 mg/kg (three times weekly) significantly inhibits primary tumor growth and reduces the number of lung metastases in mouse models of TNBC (4T1 and MDA-MB-231 xenografts). [1]

In Vivo Anti-metastatic TNBC

Optimal Research Applications for SLLN-15 in Autophagy and Cancer Studies


Investigating Autophagy-Dependent Cytostatic Mechanisms in TNBC

SLLN-15 is the compound of choice for researchers seeking to specifically activate cytostatic autophagy in TNBC models through a non-MTOR dependent pathway. Its mechanism, validated by genetic knockdown of essential autophagy genes (BECN1, ATG5, ATG7), makes it a precise tool for dissecting the role of AURKA degradation in autophagy induction and subsequent cell proliferation arrest, as opposed to compounds that induce non-specific cytotoxicity or affect multiple pathways [1].

Evaluating the AKT-MTOR-AURKA Signaling Axis in Breast Cancer

Researchers studying the AKT-MTOR signaling cascade and its intersection with Aurora kinase A (AURKA) in breast cancer can utilize SLLN-15 as a selective probe. Its demonstrated ability to decrease AURKA expression, decrease AKT phosphorylation, and block the AKT-MTOR pathway offers a defined chemical biology approach to interrogate this specific signaling node, providing a clear advantage over broad-spectrum kinase inhibitors [1].

Preclinical Evaluation of Orally Bioavailable Anti-Metastatic Agents

For preclinical drug discovery programs targeting metastatic TNBC, SLLN-15 provides a validated, orally bioavailable lead-like molecule. Its in vivo profile demonstrates not only primary tumor growth inhibition but also a significant reduction in lung metastases in relevant mouse models (4T1 and MDA-MB-231). This dual anti-cancer and anti-metastatic activity in vivo is a critical differentiator for studies aiming to translate autophagy modulation into an effective anti-cancer strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLLN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.